molecular formula C14H22N4O2 B2954770 N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide CAS No. 1797223-28-9

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide

Cat. No. B2954770
CAS RN: 1797223-28-9
M. Wt: 278.356
InChI Key: DWUPCRCWOCWFCM-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and maintenance.

Scientific Research Applications

Anticonvulsant Activity

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide derivatives have been explored for their potential anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a series of new hybrid compounds demonstrating broad spectra of anticonvulsant activity in preclinical models. These compounds, by integrating chemical fragments from known antiepileptic drugs, showed significant protection against seizures without impairing motor coordination, suggesting their potential as safer antiepileptic agents (Kamiński et al., 2015).

Synthesis and Characterization of Derivatives

Bhat et al. (2018) described the synthesis and characterization of novel dihydropyrimidinone derivatives containing morpholine moiety. These compounds were synthesized via a one-pot Biginelli reaction, demonstrating an efficient method for producing compounds with potential biological activities (Bhat et al., 2018).

Role in PI3K-AKT-mTOR Pathway Inhibition

The morpholine moiety has been identified as a crucial component in the design of selective inhibitors targeting the PI3K-AKT-mTOR pathway, a key signaling pathway implicated in cancer. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showing its application in a potent and selective dual inhibitor of mTORC1 and mTORC2, highlighting the significance of the morpholine ring in medicinal chemistry (Hobbs et al., 2019).

Cancer Treatment

A study by Certal et al. (2014) focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. The research led to the identification of compounds demonstrating significant in vivo activity in cancer models, illustrating the role of morpholine derivatives in cancer therapy (Certal et al., 2014).

G-quadruplex Ligands in Cancer Cells

Micco et al. (2013) reported on tetra-substituted naphthalene diimide derivatives with morpholine groups as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds showed high potency against pancreatic cancer cell lines, indicating their potential as telomere targeting agents (Micco et al., 2013).

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-3-4-14(19)16-11-12-15-6-5-13(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPCRCWOCWFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide

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